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Compound of Interest

Compound Name: 4-Methyloxolan-3-one
CAS No.: 89364-27-2
Cat. No.: B2835598
Get Quote
. J

Technical Monograph: 4-Methyloxolan-3-one

CAS: 89364-27-2 | Formula:
| MW: 100.12 g/mol

Executive Summary & Structural Distinction

4-Methyloxolan-3-one (also known as 4-methyltetrahydrofuran-3-one) is a cyclic ketone often
misidentified in literature due to the prominence of its structural isomer, 2-methyloxolan-3-one
(Coffee Furanone). While the 2-isomer is a ubiquitous flavor compound, the 4-methyl isomer
serves as a specialized chiral building block in pharmaceutical synthesis and a specific
degradation marker in lignocellulosic biomass analysis.

Critical Distinction:
o Target Compound (4-Methyl): The methyl group is at the

-position relative to the ether oxygen, adjacent to the carbonyl. This creates a unique steric
environment for nucleophilic attacks at the carbonyl carbon.
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o Common Isomer (2-Methyl): The methyl group is at the

-position (next to the ether oxygen).

Property

4-Methyloxolan-3-one

2-Methyloxolan-3-one
(Isomer)

CAS Number

89364-27-2

3188-00-9

Primary Utility

Chiral Intermediate, Biomass

Flavor/Fragrance (Coffee,

Marker Bread)
Chirality Chiral center at C4 Chiral center at C2
Boiling Point ~140-145 °C (est.) 139 °C
Physicochemical Profile
Parameter Value Notes
Molecular Formula
Molecular Weight 100.12 g/mol
Physical State Colorless to pale yellow liquid Hygroscopic

Solubility Soluble in alcohols, THF, DCM  Miscible with water (partial)
Density 1.04 g/mL (approx.)[1] Based on isomeric data
Stability Sensitive to strong bases Prone to aldol condensation

Synthesis & Manufacturing Protocols

For research applications requiring high enantiomeric purity, the oxidative conversion of 4-

methyltetrahydrofuran-3-ol is the preferred route. This method avoids the thermodynamic

mixtures often resulting from cyclization strategies.

Protocol A: Swern Oxidation (Lab Scale)

Objective: Conversion of (3R,4S)-4-methyltetrahydrofuran-3-ol to the corresponding ketone

without racemization.
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Reagents:

Oxalyl chloride (

)

Dimethyl sulfoxide (DMSO)|[2]

Triethylamine (

)3]

Dichloromethane (DCM, anhydrous)
Workflow:

» Activation: Cool a solution of oxalyl chloride (1.1 eq) in DCM to -78 °C. Add DMSO (2.2 eq)
dropwise. Stir for 15 minutes.

o Addition: Add 4-methyltetrahydrofuran-3-ol (1.0 eq) in DCM dropwise, maintaining
temperature below -60 °C to prevent side reactions. Stir for 30 minutes.

e Termination: Add

(5.0 eq) and allow the reaction to warm to room temperature over 1 hour.
o Workup: Quench with saturated

. Extract with DCM. Wash organic layer with brine, dry over

, and concentrate.

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Industrial Biomass Derivation (Contextual)

In biomass research, this compound is generated via the pyrolysis of lignocellulose (specifically
Picea abies and Jute fibers). It serves as a fingerprint for the degradation of hemicellulose-
lignin complexes, often appearing alongside furfural derivatives.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108207
https://patents.google.com/patent/CN102241649A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2835598?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Methyltetrahydrofuran-3-ol DCM Swern Activation Nucleophilic Attack Alkoxysulfonium Elimination Base Treatment 4-Methyloxolan-3-one
(Commercially Available) (DMSO, Oxalyl Chloride, -78°C) Intermediate (Et3N, Warming) (Target Ketone)

Click to download full resolution via product page

Figure 1: Step-wise oxidative synthesis pathway for high-purity generation of 4-Methyloxolan-

3-one.

Analytical Characterization (Self-Validating Logic)

To validate the identity of 4-methyloxolan-3-one and ensure it is not the 2-methyl isomer, use
the following spectroscopic logic.

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6]
« NMR (CDCI

, 400 MHz):

o Distinctive Feature: Look for the methyl doublet. In the 4-methyl isomer, the methyl group
couples to the methine at C4.

o C2 Protons: The protons at C2 (adjacent to ether oxygen) will appear as a complex AB
system or singlet (depending on conformation) around

3.8-4.1 ppm, without methyl coupling.

o Contrast with 2-Methyl Isomer: The 2-methyl isomer would show a quartet-like multiplet at
C2 due to the methyl group attachment.

Mass Spectrometry (GC-MS)[7]

o Fragmentation Pattern:

o Molecular lon:

o Base Peak: Often
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(Acetyl) or
(Loss of CO).

o Differentiation: The loss of the methyl group (

) is less favorable in the 4-position compared to the 2-position (where the resulting
oxocarbenium ion is better stabilized).

Unknown Sample
(MW 100)

1H NMR:
Methyl Splitting?

C2 Proton Signal?

Singlet/AB System Quartet
(No Me coupling) \(Me coupled)

Confirmed: Isomer:

4-Methyloxolan-3-one 2-Methyloxolan-3-one
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Figure 2: Analytical decision tree for distinguishing 4-methyloxolan-3-one from its common
regioisomer.

Applications in Drug Development[1][8][9][10]
Chiral Scaffolding

The 4-methyloxolan-3-one motif provides a rigid, polar scaffold for:

» Nucleoside Analogs: The furanose ring mimics the sugar backbone of DNA/RNA. The C4-
methyl group introduces steric bulk that can block metabolic degradation by nucleases.

» Kinase Inhibitors: The ketone allows for reductive amination to introduce amine-based
pharmacophores, while the ether oxygen functions as a hydrogen bond acceptor in the ATP-
binding pocket.

Metabolic Stability

Incorporating the oxolane ring improves water solubility compared to carbocyclic analogs (

), enhancing the bioavailability of lipophilic drug candidates.

Safety & Handling (MSDS Summary)

e Hazards: Combustible liquid. Causes skin and eye irritation.

o Storage: Store under inert gas (Argon/Nitrogen) at 2—8 °C. The compound is prone to
oxidation and polymerization if exposed to air and light.

» Spill Protocol: Absorb with inert material (vermiculite). Do not use combustible materials like
sawdust.

References

o Chemical Identification: National Center for Biotechnology Information. (2025).[4][5][6]
PubChem Compound Summary for CID 12218683, 4-Methyloxolan-3-one. Retrieved from
[Link]
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» Biomass Pyrolysis Context: del Rio, J. C., et al. (2009). Structural Characterization of the
Lignin from Jute (Corchorus capsularis) Fibers. Journal of Agricultural and Food Chemistry.
Retrieved from [Link]

¢ Isomer Distinction (2-Methyl): FooDB. (2025). Compound Summary: Dihydro-2-methyl-
3(2H)-furanone.[1] Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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